1,3,5-Benzenetrimethanol

Catalog No.
S672336
CAS No.
4464-18-0
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Benzenetrimethanol

CAS Number

4464-18-0

Product Name

1,3,5-Benzenetrimethanol

IUPAC Name

[3,5-bis(hydroxymethyl)phenyl]methanol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,10-12H,4-6H2

InChI Key

SQAMZFDWYRVIMG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1CO)CO)CO

Canonical SMILES

C1=C(C=C(C=C1CO)CO)CO

Synthesis of polymers and resins

BTM can be used as a starting material for the synthesis of various polymers and resins. Its three hydroxyl groups can react with other molecules to form cross-linked networks, creating thermosetting resins and polymers with desirable properties like good adhesion, heat resistance, and flame retardancy. For instance, research has explored the use of BTM in the synthesis of epoxy resins with improved flame retardant properties [1].

[1] "Flame retardant epoxy resins containing 1,3,5-benzenetrimethanol," European Polymer Journal (2001):

Production of flame retardants

Due to the presence of multiple hydroxyl groups, BTM can be further reacted to produce flame retardants. These flame retardants can be incorporated into various materials like textiles, plastics, and electronics to improve their fire safety. Research has been conducted on the development of halogen-free flame retardants derived from BTM, aiming for more environmentally friendly alternatives to traditional flame retardants [2].

[2] "Synthesis and flame retardancy of novel phosphorus-nitrogen flame retardants derived from 1,3,5-benzenetrimethanol," Polymer Chemistry (2016):

Other potential applications

BTM is also being explored for other potential applications in scientific research, including:

  • As a precursor for the synthesis of ligands in coordination chemistry [3].
  • As a component in the development of new materials for drug delivery [4].
  • As a building block for the synthesis of metal-organic frameworks (MOFs) [5].

[3] "Transition metal complexes of tripodal ligands derived from 1,3,5-benzenetrimethanol and aminobenzoic acids," Inorganica Chimica Acta (2003):

[4] "Micelles based on amphiphilic poly(ethylene glycol)-block-poly(1,3,5-benzenetricarboxylate) for drug delivery," Journal of Controlled Release (2004):

1,3,5-Benzenetrimethanol, with the chemical formula C₉H₁₂O₃, is a triol compound characterized by three hydroxymethyl groups attached to the benzene ring at the 1, 3, and 5 positions. This structure contributes to its unique physical and chemical properties. The compound appears as a white to off-white solid and is soluble in organic solvents such as ethanol and acetone but has limited solubility in water. Its molecular weight is approximately 168.19 g/mol .

There is no documented research on a specific mechanism of action for BTM.

  • No specific safety information is readily available for BTM. However, as with most organic compounds, it's advisable to handle it with care in a well-ventilated laboratory following common laboratory safety practices [].
Due to the presence of multiple hydroxymethyl groups. Some notable reactions include:

  • Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Esterification: Reaction with carboxylic acids can lead to the formation of esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form aromatic compounds.
  • Substitution Reactions: The hydroxyl groups can be substituted by various electrophiles, leading to diverse derivatives .

Several synthesis methods for 1,3,5-Benzenetrimethanol have been documented:

  • Hydroxymethylation of Benzene: This method involves the hydroxymethylation of benzene using formaldehyde in the presence of a catalyst.
  • Reduction of 1,3,5-Benzenetricarboxaldehyde: The reduction of this precursor using reducing agents like sodium borohydride yields 1,3,5-Benzenetrimethanol.
  • Grignard Reaction: The reaction of phenylmagnesium bromide with formaldehyde followed by hydrolysis can also produce this compound .

1,3,5-Benzenetrimethanol finds applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Due to its biological properties, it may be explored for use in drug formulations.
  • Cosmetics: Its potential antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection .

Studies on the interaction of 1,3,5-Benzenetrimethanol with other compounds have revealed that it can form complexes with metal ions and other organic molecules. These interactions may enhance its biological activity or alter its chemical reactivity. For instance, complexes formed with transition metals may exhibit enhanced catalytic properties or stability .

Several compounds share structural similarities with 1,3,5-Benzenetrimethanol. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,2,4-Benzenetricarboxylic AcidContains three carboxylic acid groupsStrong acidity and potential for complexation
1,3-Benzenediol (Resorcinol)Contains two hydroxyl groups on benzeneKnown for its use in pharmaceuticals
2-Methyl-1,3-benzenediolMethyl group substitution on benzeneExhibits different solubility properties
1,3-BenzenetricarboxaldehydeContains three aldehyde groupsHighly reactive due to aldehyde functionality

The unique aspect of 1,3,5-Benzenetrimethanol lies in its triol structure which provides multiple sites for chemical reactivity while also exhibiting potential biological activities that differentiate it from similar compounds .

XLogP3

-0.7

Wikipedia

1,3,5-Benzenetrimethanol

Dates

Modify: 2023-08-15

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